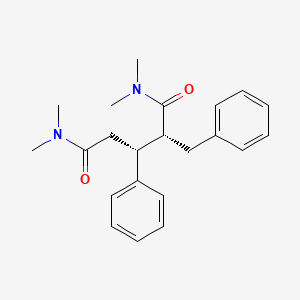
1-(4-Morpholinyl)-3-cyclopropyl-propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Morpholinyl)-3-cyclopropyl-propan-1-one, also known as 4-Morpholine-3-cyclopropyl-propan-1-one (MCPP-1), is a cyclic ether compound that has been studied for its potential applications in scientific research and lab experiments. It is a colorless liquid with a boiling point of 101 °C and a melting point of -50 °C. MCPP-1 has been used in a variety of research applications due to its unique properties.
Scientific Research Applications
MCPP-1 has been used in a variety of scientific research applications due to its unique properties. It has been used as a catalyst in the synthesis of heterocyclic compounds, as a reagent in the synthesis of peptides, and as a solvent in the synthesis of polymers. Additionally, MCPP-1 has been used in the synthesis of pharmaceuticals and in the study of enzyme-catalyzed reactions.
Mechanism of Action
MCPP-1 acts as a catalyst in the synthesis of heterocyclic compounds by facilitating the formation of a stable cyclic structure. It has been shown to increase the rate of reaction and improve the yield of the desired product. Additionally, MCPP-1 has been shown to act as a reagent in the synthesis of peptides by providing a source of nitrogen for the formation of peptide bonds.
Biochemical and Physiological Effects
MCPP-1 has been shown to have no adverse biochemical or physiological effects when used at low concentrations. It has been used in a variety of research applications without any reported adverse effects.
Advantages and Limitations for Lab Experiments
The main advantage of using MCPP-1 in lab experiments is its low toxicity and lack of adverse biochemical and physiological effects. Additionally, it is easy to synthesize and can be used in a variety of research applications. The main limitation of using MCPP-1 in lab experiments is its low solubility in water, which can make it difficult to use in certain applications.
Future Directions
The potential future directions of MCPP-1 include its use in the development of new pharmaceuticals, the study of enzyme-catalyzed reactions, and the synthesis of polymers. Additionally, MCPP-1 could be used in the synthesis of novel heterocyclic compounds and in the study of the mechanism of action of various enzymes. Finally, MCPP-1 could be used to study the effects of various environmental contaminants on biochemical and physiological processes.
Synthesis Methods
MCPP-1 can be synthesized using a three-step process. The first step involves the reaction of 4-morpholine and 3-cyclopropyl-1-propanol to form 4-morpholine-3-cyclopropyl-1-propanol. The second step involves the reaction of this intermediate with potassium hydroxide to form 4-morpholine-3-cyclopropyl-1-one. The final step involves the reaction of this intermediate with hydrochloric acid to form the desired product, MCPP-1.
properties
IUPAC Name |
3-cyclopropyl-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-10(4-3-9-1-2-9)11-5-7-13-8-6-11/h9H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMXMHLDUMAHSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Morpholinyl)-3-cyclopropyl-propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














